1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea
Description
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O6/c1-28-17-8-7-15(10-20(17)29-2)25-12-14(9-21(25)26)24-22(27)23-11-16-13-30-18-5-3-4-6-19(18)31-16/h3-8,10,14,16H,9,11-13H2,1-2H3,(H2,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRMBBUSAHZTZOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NCC3COC4=CC=CC=C4O3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 396.44 g/mol. The structure features a dihydrobenzo[dioxin] moiety and a pyrrolidine derivative, which are significant in determining its biological interactions.
Research indicates that compounds similar to this urea derivative often exhibit diverse biological activities due to their ability to interact with various biological targets. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDACs) .
- Antiparasitic Activity : Initial studies suggest potential efficacy against protozoan parasites like Trypanosoma cruzi and Leishmania infantum, indicating a broad spectrum of activity .
Biological Activity Overview
The biological activities of this compound can be categorized as follows:
| Activity Type | Description |
|---|---|
| Anticancer | Inhibits cancer cell growth through enzyme inhibition and apoptosis induction. |
| Antiparasitic | Effective against protozoan parasites with low cytotoxicity to human cells. |
| Antioxidant | Exhibits properties that may protect cells from oxidative stress. |
Case Studies
- Anticancer Potential : A study on related compounds demonstrated significant cytotoxicity against various cancer cell lines, suggesting that the urea derivative may have similar properties . The mechanism involves the induction of apoptosis through caspase activation.
- Antiparasitic Evaluation : In vitro assays showed that the compound displayed low micromolar potency against T. cruzi, with an EC50 value of approximately 2.23 μM, indicating its potential as a therapeutic agent for Chagas disease .
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of similar compounds to optimize their efficacy and minimize toxicity. Key findings include:
Scientific Research Applications
Research indicates that this compound exhibits various biological activities:
Anticancer Properties
Studies have highlighted the potential of this compound as an anticancer agent. It has been shown to inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study demonstrated that derivatives of similar structures could effectively target cancer cell lines, suggesting a pathway for further exploration in drug development .
Neuroprotective Effects
There is emerging evidence that compounds with similar structures may offer neuroprotective benefits. The interaction with dopamine receptors has been noted, which could be significant in treating neurodegenerative diseases like Parkinson's and schizophrenia . Specifically, derivatives have shown selective antagonism towards D4 receptors, indicating potential applications in psychiatric disorders .
Anti-inflammatory Activity
Inflammation plays a crucial role in various diseases, and compounds like 1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea have been investigated for their anti-inflammatory properties. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, providing a basis for its use in inflammatory conditions .
Case Studies
Several case studies have documented the therapeutic potential of compounds related to this compound:
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound can be compared to structurally and functionally related urea derivatives and heterocyclic molecules from the evidence. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison
Key Observations :
Structural Diversity: The target compound combines a dihydrobenzodioxin scaffold with a dimethoxyphenyl-pyrrolidinone group, distinguishing it from benzodiazepine-based ureas () and imidazopyridines (). The 3,4-dimethoxyphenyl group is shared with RS100235 (), a known 5-HT receptor ligand, suggesting possible overlap in receptor affinity. Unlike the benzodiazepinone derivatives (), the target compound lacks a fused diazepine ring, which may reduce CNS penetration but enhance selectivity for peripheral targets.
Functional Implications: The urea moiety in all compounds enables hydrogen bonding with biological targets, often critical for receptor binding . The dimethoxyphenyl group in the target compound and RS100235 may enhance binding to serotonin receptors due to its electron-rich aromatic system, which mimics endogenous ligands like serotonin .
Research Findings and Gaps
- Pharmacological Data: No direct studies on the target compound were found. However, analogs like RS100235 () show high affinity for 5-HT1A/1B receptors, implying that the dimethoxyphenyl-pyrrolidinone moiety in the target compound warrants similar evaluation.
- Structural-Activity Relationships (SAR): The dihydrobenzodioxin group may confer metabolic stability compared to benzodiazepinones, which are prone to ring-opening in vivo . The pyrrolidinone ring introduces a conformational constraint that could enhance selectivity over flat aromatic systems (e.g., ).
Q & A
Q. What synthetic routes are recommended for preparing this urea-pyrrolidinone hybrid compound, and how can purity be optimized?
Methodological Answer: The synthesis typically involves a multi-step approach:
- Step 1: Prepare the dihydrobenzo[b][1,4]dioxin-2-ylmethyl intermediate via nucleophilic substitution of 2,3-dihydrobenzo[b][1,4]dioxin with a methyl halide derivative.
- Step 2: Synthesize the 1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl moiety through cyclocondensation of 3,4-dimethoxyphenylacetamide with a diketone or via a Michael addition-cyclization sequence .
- Step 3: Couple the two fragments using carbodiimide-mediated urea bond formation (e.g., EDCI/HOBt) under anhydrous conditions .
- Purity Optimization: Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures. Validate purity via HPLC (C18 column, UV detection at 254 nm) and ¹H NMR integration .
Q. How should researchers characterize the compound’s structure and confirm its identity?
Methodological Answer: A tiered analytical approach is recommended:
- Primary Characterization:
- Secondary Validation:
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected splitting in NMR)?
Methodological Answer: Contradictions may arise from rotational isomers (urea bond) or dynamic equilibria. Strategies include:
- Variable Temperature NMR: Cool samples to –40°C to slow conformational exchange and resolve split signals .
- 2D NMR (COSY, HSQC): Assign coupling patterns and differentiate between diastereotopic protons in the dihydrobenzodioxin ring .
- X-ray Crystallography: Resolve absolute configuration and confirm spatial arrangement of substituents .
- Computational Validation: Use DFT calculations (e.g., Gaussian) to simulate NMR spectra and compare with experimental data .
Q. What strategies are effective for designing analogues to probe structure-activity relationships (SAR)?
Methodological Answer: Focus on modular modifications:
- Benzodioxin Ring: Replace with substituted benzofuran or tetrahydroquinoline to assess π-stacking interactions .
- Dimethoxyphenyl Group: Vary substituents (e.g., –OCH₃ → –CF₃, –NO₂) to modulate electron density and steric effects .
- Pyrrolidinone Core: Introduce sp³-hybridized carbons (e.g., fluorination at C-3) to enhance metabolic stability .
- Synthetic Workflow: Use parallel synthesis with automated liquid handlers for rapid analogue generation .
Q. How should researchers evaluate biological activity while minimizing false positives?
Methodological Answer:
- In Vitro Assays:
- Target Engagement: Use surface plasmon resonance (SPR) or thermal shift assays to confirm binding to hypothesized targets (e.g., kinases, GPCRs).
- Counter-Screens: Test against related off-target proteins (e.g., COX-2 for anti-inflammatory candidates) .
- In Silico Profiling:
Q. How can researchers address contradictory data in environmental stability studies?
Methodological Answer:
- Experimental Design: Follow OECD guidelines for hydrolysis/photolysis studies (pH 4–9, UV light at 254 nm) .
- Analytical Consistency: Use LC-MS/MS with isotopically labeled internal standards to quantify degradation products .
- Statistical Analysis: Apply ANOVA to compare degradation rates across conditions (e.g., pH, temperature) and identify outliers .
Data Interpretation & Optimization
Q. What statistical methods are recommended for analyzing dose-response data with high variability?
Methodological Answer:
- Nonlinear Regression: Fit data to a four-parameter logistic model (GraphPad Prism) to estimate EC₅₀ and Hill slopes .
- Robust Regression: Use iteratively reweighted least squares (IRLS) to minimize the impact of outliers .
- Meta-Analysis: Pool data from independent replicates (n ≥ 3) and apply mixed-effects models to account for batch variability .
Q. How can computational models enhance experimental design for this compound?
Methodological Answer:
- Generative AI (Adapt-cMolGPT): Generate novel analogues with optimized properties (e.g., logP < 3, PSA 70–90 Ų) .
- MD Simulations (GROMACS): Predict binding modes and residence times for urea-pyrrolidinone hybrids .
- QSAR Modeling: Train models on bioactivity data from PubChem or ChEMBL to prioritize synthesis targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
